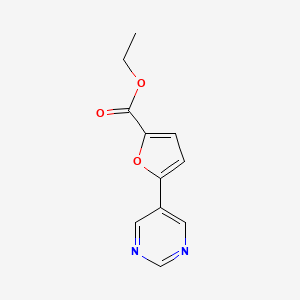

Ethyl 5-(5-pyrimidyl)-2-furoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBIEMXDXADZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Ethyl 5 5 Pyrimidyl 2 Furoate and Analogous Compounds

Retrosynthetic Analysis of Ethyl 5-(5-pyrimidyl)-2-furoate

A retrosynthetic analysis of this compound logically disconnects the molecule at the pivotal carbon-carbon bond linking the furan (B31954) and pyrimidine (B1678525) rings. This bond is an ideal candidate for formation via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized strategy in modern organic synthesis. This primary disconnection yields two key synthons: a 5-functionalized pyrimidine and a 5-functionalized ethyl 2-furoate.

Further deconstruction of the ethyl 2-furoate synthon leads to two simpler precursors: 2-furoic acid and ethanol, which can be combined through an esterification reaction. The 2-furoic acid itself can be derived from furfural (B47365). The pyrimidine synthon can be retrosynthetically disassembled into simpler acyclic components suitable for a cyclization reaction, such as a 1,3-dicarbonyl compound and an amidine derivative, which are common starting materials for pyrimidine ring construction.

This analysis outlines a convergent synthetic plan where the two heterocyclic cores are prepared and functionalized separately before their ultimate strategic coupling.

Classical and Modern Approaches to Furoate Core Functionalization

The synthesis of the furoate portion of the target molecule requires two main steps: the formation of the ester and the functionalization of the furan ring to enable coupling with the pyrimidine moiety.

Esterification Reactions in Furan Chemistry

The ethyl ester group in the target molecule is typically introduced via the esterification of 2-furoic acid. 2-furoic acid is a readily available compound that can be synthesized by the oxidation of furfural. wikipedia.org The conversion to its esters is a fundamental reaction in organic chemistry.

Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For instance, the esterification of 2-furoic acid with n-butanol has been studied using solid acid catalysts like tungstophosphoric acid supported on zirconia, demonstrating an environmentally benign and efficient alternative to traditional mineral acids. conicet.gov.arresearchgate.net The reaction conditions, such as temperature and catalyst loading, significantly influence the conversion rates, with higher temperatures generally leading to higher yields. conicet.gov.ar For example, using a ZrTPA30PEGT100 catalyst, the conversion of 2-furoic acid at 110 °C was 25%, which increased to 93% at 125 °C. conicet.gov.ar

Table 1: Catalyst Performance in the Esterification of 2-Furoic Acid with n-Butanol conicet.gov.ar

| Catalyst | Conversion (%) at 24h, 140°C |

| ZrTPA30PEGT100 | 93 |

| ZrPEGTPA30T100 | 90 |

| ZrPEGTPA60T100 | 70 |

| ZrTPA60PEGT100 | 65 |

Data sourced from a study on zirconia-supported catalysts. conicet.gov.ar

Halogenation and Cross-Coupling Strategies for Furan Ring Substitution

To connect the furoate core to the pyrimidine ring, the furan must be functionalized at the C5 position. A common strategy involves halogenation of the furan ring, followed by a palladium-catalyzed cross-coupling reaction.

Furan is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, primarily at the C2 (alpha) position. pearson.com Halogenation must be performed under mild conditions to avoid polysubstitution or ring degradation. quimicaorganica.orgyoutube.com Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used for this purpose. quimicaorganica.org

Once the 5-halo-2-furoate is prepared, it can be coupled with a suitable organometallic pyrimidine derivative. The Suzuki-Miyaura and Stille cross-coupling reactions are powerful methods for forming C-C bonds between aromatic rings. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of an aryl halide (the 5-halofuroate) with an arylboronic acid (5-pyrimidineboronic acid) using a palladium catalyst and a base. morressier.commdpi.com This method is favored for its mild reaction conditions, tolerance of various functional groups, and the generally lower toxicity of boron-containing reagents. morressier.comacs.orgnih.gov Optimized conditions for similar couplings have used catalysts like Pd(OAc)₂ with a sodium carbonate base in a water/DMF solvent system. morressier.com

Stille Coupling : This reaction couples an aryl halide with an organotin compound (e.g., 5-(tributylstannyl)pyrimidine). wikipedia.orgacs.orgyoutube.com The Stille reaction is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. uwindsor.ca However, a significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Pyrimidine Ring Construction and Subsequent Functionalization

The pyrimidine core must be synthesized and then functionalized at the C5 position to prepare it for the cross-coupling step.

Cyclization Reactions for Pyrimidine Moiety Formation

The most prevalent method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netwikipedia.orgcdnsciencepub.com This acid- or base-catalyzed cyclization is a versatile approach to a wide range of substituted pyrimidines. slideshare.netwikipedia.org Other N-C-N containing reagents like urea (B33335) or guanidine (B92328) can also react with β-dicarbonyl compounds to form pyrimidinones (B12756618) or aminopyrimidines, respectively. wikipedia.orgnih.gov

Alternative methods include the Biginelli reaction, a one-pot multicomponent reaction, and various strategies that rely on the condensation of carbonyls with diamines. wikipedia.org For example, ketones can react with nitriles in the presence of a copper catalyst to yield diversely functionalized pyrimidines. organic-chemistry.org

Table 2: Common Pyrimidine Synthesis Methods

| Method | Key Reactants | Typical Product | Reference(s) |

| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine | Substituted Pyrimidine | slideshare.netcdnsciencepub.com |

| Principal Synthesis | 1,3-Dicarbonyl Compound + Urea | Pyrimidinone (Uracil derivative) | wikipedia.org |

| Principal Synthesis | 1,3-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine | wikipedia.orgnih.gov |

| Copper-Catalyzed | Ketone + Nitrile | Substituted Pyrimidine | organic-chemistry.org |

Directed Ortho Metalation and Electrophilic Substitution on Pyrimidine Scaffolds

Functionalizing the pre-formed pyrimidine ring at the C5 position is the final step before the cross-coupling reaction. The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms, which makes electrophilic aromatic substitution difficult compared to benzene. bhu.ac.inresearchgate.netresearchgate.net However, this deactivation is least pronounced at the C5 position, making it the preferred site for electrophilic attack when it does occur, especially if activating (electron-donating) groups are present on the ring. researchgate.netslideshare.net

A more modern and highly regioselective method for functionalizing heterocycles is Directed Ortho Metalation (DoM) . wikipedia.orgbaranlab.org This technique uses a directing metalation group (DMG) on the pyrimidine ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent (ortho) position. wikipedia.orgharvard.edu For a pyrimidine, a DMG at position 4 or 6 would direct metalation to C5. The resulting lithiated pyrimidine is a potent nucleophile that can react with a wide range of electrophiles to introduce the desired functionality (e.g., a halogen or a boronic ester group) with high precision. researchgate.net Hindered amide bases like TMPZnCl·LiCl have also proven effective for the regioselective metalation of pyrimidines. nih.gov

Directed Coupling Reactions for Furan-Pyrimidine Linkage Formation

The creation of a direct bond between a furan and a pyrimidine ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a high degree of control and are adaptable to a wide range of substrates.

Suzuki-Miyaura Cross-Coupling in Heteroaromatic Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely used method for the formation of C-C bonds between various organic halides and organoboron compounds. libretexts.orgyoutube.com This palladium-catalyzed reaction is particularly well-suited for linking heteroaromatic rings and has been successfully applied to the synthesis of pyridazine (B1198779) and pyrimidine derivatives. nih.govresearchgate.net

In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a pyrimidine-based boronic acid or boronic ester with a halogenated furan derivative. For instance, 5-pyrimidineboronic acid could be coupled with ethyl 5-bromo-2-furoate in the presence of a palladium catalyst and a base. The synthesis of the necessary pyridinylboronic acids and esters can be achieved through several methods, including halogen-metal exchange followed by borylation or palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents. arkat-usa.orgdigitellinc.comnih.gov

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net Palladacycle catalysts have shown promise due to their thermal stability and insensitivity to air and water. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the furan halide, followed by transmetalation with the pyrimidineboronic acid and subsequent reductive elimination to yield the desired furan-pyrimidine product and regenerate the catalyst. youtube.com

A variety of palladium catalysts and ligands can be employed, with electron-rich and bulky ligands often enhancing catalytic activity. libretexts.org Common bases include carbonates, hydroxides, and phosphates. The reaction tolerates a wide range of functional groups, making it a versatile tool in complex molecule synthesis. libretexts.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Heterocycle Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 3-Phenyl-6-(thiophen-2-yl)pyridazine | 28 | nih.gov |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | Aryl-substituted pyrimidines | 80-97 | researchgate.net |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 5-(Furan-3-yl)pyrimidine | 83 | orgsyn.org |

This table presents data from various studies and does not represent a direct synthesis of this compound but illustrates the applicability of the Suzuki-Miyaura coupling for similar heteroaromatic systems.

Stille and Sonogashira Coupling Variants for Directed Carbon-Carbon Bond Formation

Stille Coupling: The Stille reaction provides another powerful method for forging carbon-carbon bonds, involving the coupling of an organotin compound with an organic halide catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and its applicability to heterocyclic systems, including furans and pyrimidines. wikipedia.orgnih.gov For the synthesis of this compound, this could involve reacting a stannylated pyrimidine, such as 5-(tributylstannyl)pyrimidine, with ethyl 5-bromo-2-furoate. A key advantage of the Stille coupling is the stability of the organostannane reagents. organic-chemistry.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgrsc.org While its primary application is the synthesis of alkynes, it can be adapted for the synthesis of furan-pyrimidine linkages. For example, a Sonogashira coupling could be performed between a halogenated pyrimidine and an ethynyl-substituted furan, followed by reduction of the resulting alkyne to form the desired single bond linkage. An "inverse Sonogashira reaction" has also been developed, coupling an iodoalkyne with a boronic acid. nih.gov This reaction has been successfully applied to the synthesis of pyrimidine derivatives. researchgate.netnih.gov

Table 2: Comparison of Stille and Sonogashira Coupling Reactions

| Feature | Stille Coupling | Sonogashira Coupling |

| Organometallic Reagent | Organostannane | Terminal Alkyne |

| Catalyst System | Palladium | Palladium and Copper |

| Key Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp)-C(sp²) |

| Advantages | High functional group tolerance, stable reagents. organic-chemistry.org | Mild reaction conditions. organic-chemistry.org |

| Disadvantages | Toxicity of tin reagents. organic-chemistry.org | Potential for homocoupling of alkynes (Glaser coupling). nih.gov |

Green Chemistry Principles and Sustainable Synthetic Routes for Furoate-Pyrimidine Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of furoate-pyrimidine compounds, these principles can be applied by utilizing eco-friendly solvents, employing efficient catalytic systems, and developing one-pot or multi-component reactions to minimize waste and energy consumption. researchgate.netresearchgate.net

The use of greener solvents is a key aspect of sustainable synthesis. mdpi.com Traditional solvents like DMF and NMP can often be replaced with more environmentally benign alternatives such as water, ethanol, or bio-based solvents like Cyrene. researchgate.netrsc.orgresearchgate.net Research has shown that palladium-catalyzed cross-coupling reactions can be effectively carried out in green solvents. researchgate.netdigitellinc.com For instance, the Mizoroki-Heck reaction has been successfully performed using the bio-based solvent Cyrene. rsc.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.inresearchgate.net Catalyst-free conditions, where possible, also contribute to a greener synthetic process. researchgate.net The development of multicomponent reactions, where three or more reactants combine in a single step to form the product, is a highly efficient and atom-economical approach that aligns with green chemistry principles. mdpi.com

Table 3: Green Solvents for Heteroaromatic Synthesis

| Green Solvent | Reaction Type | Advantages | Reference |

| Diethyl carbonate | Palladium-catalyzed direct arylation | Eco-friendly, moderate to good yields. researchgate.net | researchgate.net |

| Cyrene | Mizoroki–Heck cross-coupling | Bio-based, can be recycled. rsc.org | rsc.org |

| Aqueous media | Desulfinative cross-coupling | Environmentally friendly, no need for base or additives. researchgate.net | researchgate.net |

| Ethanol | Desulfinative cross-coupling | Environmentally friendly. researchgate.net | researchgate.net |

Advances in Purification and Spectroscopic Characterization Methodologies for Complex Furoate-Pyrimidine Conjugates

The purification and characterization of the synthesized furoate-pyrimidine conjugates are critical steps to ensure their identity and purity. Advances in chromatographic and spectroscopic techniques have greatly facilitated this process.

Purification: Column chromatography is a fundamental technique for purifying individual chemical compounds from reaction mixtures. pharmaceuticalconferences.comacs.org Modern advancements in chromatography, such as flash chromatography and high-performance liquid chromatography (HPLC), offer efficient and high-resolution separation of complex mixtures. nih.govnih.gov For complex conjugates, specialized techniques like ion-exchange chromatography or size-exclusion chromatography might be necessary to remove impurities, including aggregates. nih.govresearchgate.net The development of purification strategies often involves a systematic approach, starting from analytical scale separations to optimize conditions for preparative scale purification. nih.gov

Spectroscopic Characterization: A combination of spectroscopic methods is used to elucidate the structure of the synthesized compounds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. vandanapublications.comvandanapublications.com Characteristic absorption bands in the FTIR spectrum can confirm the presence of key structural features such as carbonyl groups (from the ester), C-N bonds (in the pyrimidine ring), and C-O bonds (in the furan ring). vandanapublications.com

Table 4: Spectroscopic Data for a Hypothetical this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, furan ring protons, ethyl group protons (triplet and quartet). |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, carbons of the pyrimidine and furan rings, and the ethyl group carbons. |

| FTIR (cm⁻¹) | ~1720 (C=O stretch of ester), ~1600-1400 (C=C and C=N stretching of aromatic rings), ~1250 (C-O stretch of ester). |

| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₀N₂O₃. |

This table provides hypothetical data for illustrative purposes. The actual spectral data would need to be determined experimentally. nih.govvandanapublications.comresearchgate.netresearchgate.net

Computational and Theoretical Investigations of Ethyl 5 5 Pyrimidyl 2 Furoate and Its Derivatives

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. For complex systems like ethyl 5-(5-pyrimidyl)-2-furoate, these methods provide insights into the electron distribution, molecular orbital energies, and reactivity, which are challenging to determine experimentally.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. In studies of furan (B31954) derivatives, DFT calculations have been employed to determine key electronic properties. For instance, in an analysis of furanone and its 5-methyl and 5-phenyl derivatives, DFT was used to calculate the total energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap, ionization potential, electron affinity, hardness, and softness. ajchem-b.com These parameters are crucial for predicting the reactivity and stability of such compounds. The results from a study on furanone derivatives indicated that the introduction of a phenyl group at the 5-position significantly influences the electronic properties, suggesting that a pyrimidyl substituent would have a comparable, significant electronic impact. ajchem-b.com

In a theoretical investigation of 5-(hydroxymethyl)-2-furaldehyde, another 5-substituted furan derivative, DFT calculations were performed to simulate its molecular geometry, vibrational frequencies, and electronic properties. researchgate.net Such studies provide a foundation for understanding how substituents on the furan ring modulate its electronic characteristics.

The following table summarizes typical electronic properties calculated for furanone derivatives using DFT, which can be considered analogous to the type of data that would be generated for this compound.

| Property | 2(5H)-Furanone | 2(5-Methyl)-furanone | 2(5-Phenyl)-furanone |

| Total Energy (a.u.) | -304.5 | -343.8 | -533.7 |

| HOMO (eV) | -7.2 | -6.8 | -6.5 |

| LUMO (eV) | -1.5 | -1.3 | -1.9 |

| Energy Gap (eV) | 5.7 | 5.5 | 4.6 |

| Dipole Moment (Debye) | 4.5 | 4.2 | 4.8 |

| Data derived from computational studies on furanone derivatives and presented here as a representative example. ajchem-b.com |

Ab Initio Methods for Energy Landscapes and Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping out energy landscapes and elucidating reaction pathways. For furan and its derivatives, these methods have been used to study excited states and potential degradation pathways. For example, a study on the excited states of furan using a combined density functional/multi-reference configuration interaction (DFT/MRCI) method identified multiple minima on the first excited singlet potential energy surface. researchgate.net This work also uncovered a deactivation mechanism for electronically excited furan that involves the opening of the furan ring, a critical insight into its photostability. researchgate.net

Reaction Mechanism Elucidation for Furan-Pyrimidine Derivatives

Understanding the reaction mechanisms of furan-pyrimidine systems is crucial for their synthesis and for predicting their stability and reactivity in different chemical environments.

Theoretical Studies on Furan Ring Reactivity, including Degradation Pathways

The reactivity of the furan ring is a subject of extensive theoretical study. The furan ring can undergo various reactions, including electrophilic substitution and cycloaddition. ajchem-b.com Theoretical studies have shown that the furan ring in substituted derivatives can be susceptible to ring-opening reactions, particularly under photochemical conditions. researchgate.net The presence of a pyrimidine (B1678525) substituent is expected to significantly influence the electron density of the furan ring, thereby affecting its reactivity towards electrophiles and its propensity for degradation.

Dispersion-corrected DFT calculations have been used to investigate the conversion of furfural (B47365) to furan on a palladium surface, providing insights into the reaction barriers for the interconversion of furan derivatives. researchgate.net These types of studies are foundational for understanding potential catalytic transformations of more complex furan derivatives.

Mechanistic Insights into Pyrimidine Functionalization Pathways and Stability

The pyrimidine ring is a common motif in biologically active molecules, and its functionalization is of great interest. Theoretical studies on pyrimidine derivatives provide insights into their stability and reactivity. For instance, a study on novel pyrimidine derivatives included molecular modeling to understand their interactions with biological targets. researchgate.net While not focused on reaction mechanisms, this type of computational work highlights the importance of the electronic and steric properties of substituents on the pyrimidine ring.

Research on furo[2,3-d]pyrimidine (B11772683) derivatives, where the furan and pyrimidine rings are fused, provides valuable information on the stability and reactivity of this combined ring system. scilit.com The synthesis of these compounds often involves cyclization reactions where the mechanism can be elucidated through computational modeling.

Molecular Modeling and Dynamics Simulations of this compound

Molecular modeling and dynamics simulations offer a way to study the conformational flexibility and intermolecular interactions of this compound. Molecular dynamics (MD) simulations, in particular, can provide a picture of how these molecules behave over time, which is crucial for understanding their interactions in a biological or material context.

While specific MD simulations for this compound are not documented in the literature, studies on closely related systems provide valuable insights. For example, MD simulations of short pyridine-furan springs have demonstrated bistable dynamics, which could be a property of similar pyrimidine-furan systems. arxiv.org Furthermore, reactive molecular dynamics simulations have been used to study the pyrolysis of furan resin, providing a detailed picture of the chemical transformations that occur at high temperatures. psu.edu

In a study on diphenyl furan derivatives, computational and dynamic analyses revealed how these molecules bind to biological targets. nih.gov Such studies often employ molecular docking and MD simulations to understand the binding modes and stability of the ligand-protein complex. These approaches would be directly applicable to studying the potential biological interactions of this compound.

Conformational Analysis and Torsional Barriers

The three-dimensional structure and conformational flexibility of bi-heterocyclic compounds like this compound are pivotal in determining their physicochemical properties and interactions in biological systems. Computational chemistry provides powerful tools to investigate these characteristics at a molecular level. The key conformational variable in the furan-pyrimidine scaffold is the torsion angle around the C-C single bond connecting the furan and pyrimidine rings.

Theoretical studies on similar linked heterocyclic systems, such as bifuran or thienyl-furan, have been conducted using methods like Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and Coupled-Cluster (CC) methods. nih.govnih.govnsf.gov These studies consistently identify two primary planar or quasi-planar conformations:

Anti-conformation: The heteroatoms of the two rings are positioned at a torsional angle of approximately 180°. This is typically the global energy minimum, representing the most stable arrangement.

Syn-conformation: The heteroatoms are at a torsional angle of about 0°. This conformation is a local energy minimum, being slightly less stable than the anti-form. nih.gov

The energy difference between these conformers and the barrier to rotation are critical parameters. For instance, in 2,2'-bifuran (B1329537), the rotational barrier is approximately 4 kcal/mol, while for 2-(2-thienyl)furan, it is about 3 kcal/mol. nih.gov The energy difference between the anti and syn minima for 2,2'-bifuran is around 2 kcal/mol. nih.gov For the furan-pyrimidine linkage in this compound, similar rotational barriers can be anticipated, governing the equilibrium population of syn and anti conformers. The planarity of such systems is crucial as it influences the extent of π-conjugation between the rings, which in turn affects electronic properties. researchgate.net DFT calculations, for example at the B3LYP/6-31G* level, are a common approach to model these rotational processes and determine the energy profile of racemization for atropisomers. semanticscholar.org

| Parameter | 2,2'-Bithiophene | 2-(2-Thienyl)furan | 2,2'-Bifuran |

| Rotational Barrier (kcal/mol) | ~2 | ~3 | ~4 |

| Energy Difference (Anti vs. Syn) (kcal/mol) | ~0.4 | ~0.3 | ~2.0 |

| Global Minimum Conformation | Anti (τ ≈ 180°) | Anti (τ ≈ 180°) | Anti (τ ≈ 180°) |

| Local Minimum Conformation | Syn (τ ≈ 0°) | Syn (τ ≈ 0°) | Syn (τ ≈ 0°) |

| This table summarizes computationally derived data for related heterocyclic dimers, providing a basis for estimating the conformational behavior of furan-pyrimidine scaffolds. Data sourced from literature. nih.gov |

Intermolecular Interactions and Self-Assembly Propensities of Furan-Pyrimidine Scaffolds

The way molecules of this compound interact with each other governs their solid-state packing, crystal structure, and potential to form ordered supramolecular assemblies. These intermolecular interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and van der Waals forces.

Computational and experimental studies on related furan- and pyrimidine-containing compounds reveal the specific nature of these interactions. mdpi.comnih.gov

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming C-H···N interactions with hydrogen atoms from neighboring molecules. Similarly, the oxygen atom of the furan ring and the carbonyl oxygen of the ethyl ester group can participate in C-H···O hydrogen bonds. mdpi.comnih.gov In hydrated crystals, water molecules can mediate extensive hydrogen bond networks. mdpi.com

π-π Stacking: The aromatic furan and pyrimidine rings facilitate π-π stacking interactions. These can occur between two furan rings, two pyrimidine rings, or between a furan and a pyrimidine ring. mdpi.com The centroid-to-centroid distance for such interactions is typically in the range of 3.3 to 3.5 Å. mdpi.com These stacking interactions are crucial for the formation of one-dimensional nanostructures and influence the material's electronic properties. rsc.org

The interplay of these forces dictates the self-assembly behavior of the molecules, leading to the formation of specific nanostructures. nih.gov The molecular structure itself, including the planarity and the presence of specific functional groups, directly controls these self-assembly pathways and the resulting morphology of the aggregates. rsc.org

| Interaction Type | Description | Key Atoms Involved | Typical Distance |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and an electronegative atom. | C-H···N, C-H···O | 2.0 - 3.0 Å (H···Acceptor) |

| π-π Stacking | Non-covalent attraction between aromatic rings. | Furan and Pyrimidine rings | 3.3 - 3.5 Å (Centroid-Centroid) |

| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules. | All atoms | Varies |

| Polar π Interactions | Interaction between a polar group (e.g., carbonyl) and a π-system. | C=O ··· Pyrimidine Ring | ~3.5 Å (Atom-to-Centroid) |

| This table outlines the primary intermolecular interactions that govern the self-assembly of furan-pyrimidine scaffolds, based on crystallographic and computational studies of similar systems. mdpi.comnih.gov |

Prediction of Spectroscopic Properties using Advanced Computational Chemistry Methodologies

Advanced computational methods are indispensable for predicting and interpreting the spectroscopic properties of molecules like this compound, providing a crucial link between structure and experimental data. bohrium.com This is particularly valuable for NMR and UV-Vis spectroscopy.

The standard modern workflow for predicting NMR spectra involves several key steps: researchgate.netgithub.io

Conformational Search: Since molecules are flexible, a thorough conformational search is performed to identify all low-energy isomers (conformers).

Geometry Optimization: Each conformer is then optimized, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, WP04) and basis set (e.g., 6-31G(d)). github.iochemrxiv.org Solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM).

NMR Parameter Calculation: For each optimized conformer, NMR shielding constants are calculated at a higher level of theory. The Gauge-Independent Atomic Orbital (GIAO) method is standard for this step. researchgate.net

Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the values of all conformers, weighted according to their relative populations as determined by the Boltzmann distribution.

This approach can yield highly accurate predictions. For ¹H NMR, mean absolute errors (MAE) of less than 0.1 ppm compared to experimental data can be achieved with optimized methods like the WP04 functional. github.io Similar accuracy can be obtained for ¹³C NMR. More advanced techniques, including Deep Neural Networks (DNNs), are also emerging as powerful tools for even faster and more accurate predictions based on large datasets. chemaxon.com

Predicting UV-Vis spectra is typically done using Time-Dependent DFT (TD-DFT), which calculates the electronic excitation energies and oscillator strengths corresponding to absorption maxima. These computational tools not only help in confirming the structure of newly synthesized compounds but also allow for the rational design of molecules with desired spectroscopic properties. bohrium.com

| Proton | Predicted ¹H Chemical Shift (ppm) (Hypothetical) | Experimental ¹H Chemical Shift (ppm) (Hypothetical) | Carbon | Predicted ¹³C Chemical Shift (ppm) (Hypothetical) | Experimental ¹³C Chemical Shift (ppm) (Hypothetical) |

| H-Furan (α to O) | 7.45 | 7.42 | C-Furan (α to O, with CO) | 145.2 | 144.9 |

| H-Furan (β to O) | 7.28 | 7.25 | C-Furan (β to O) | 119.5 | 119.2 |

| H-Pyrimidine (2/6) | 9.20 | 9.18 | C-Furan (with Pyrimidine) | 158.1 | 157.8 |

| H-Pyrimidine (4) | 8.90 | 8.87 | C-Pyrimidine (2/6) | 157.5 | 157.3 |

| O-CH₂-CH₃ | 4.40 | 4.38 | C-Pyrimidine (4) | 155.8 | 155.6 |

| O-CH₂-CH₃ | 1.41 | 1.39 | C=O | 159.3 | 159.0 |

| O-CH₂-CH₃ | 61.5 | 61.3 | |||

| O-CH₂-CH₃ | 14.3 | 14.1 | |||

| This table presents a hypothetical comparison between DFT-predicted and experimental NMR chemical shifts for this compound, illustrating the typical accuracy of modern computational methods. The values are plausible estimates based on known chemical shift ranges for these structural motifs. |

Structure Reactivity Relationships in Ethyl 5 5 Pyrimidyl 2 Furoate Analogs

Influence of Substituents on Furan (B31954) Ring Reactivity and Electron Density

Substituents on the furan ring can either enhance or diminish its nucleophilicity. Electron-donating groups (EDGs) will further increase the electron density, making the ring more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) will decrease the electron density, rendering the ring less reactive towards electrophiles. In the case of ethyl 5-(5-pyrimidyl)-2-furoate, the ethyl furoate moiety at the 2-position acts as an EWG, thereby deactivating the furan ring to some extent. The pyrimidyl group at the 5-position also significantly modulates the electron density.

The position of substitution on the furan ring is also critical. Electrophilic attack on furan preferentially occurs at the C2 and C5 positions due to the greater stabilization of the resulting cationic intermediate. slideshare.net When one of these positions is already substituted, as in this compound, the regioselectivity of subsequent reactions is directed to the remaining available positions, primarily C3 and C4.

Impact of Pyrimidine (B1678525) Substituents on the Overall Reactivity and Stability of the Compound

Substituents on the pyrimidine ring can further modulate its electron-withdrawing nature. Electron-donating groups attached to the pyrimidine ring will partially offset its electron deficiency, thereby slightly increasing the electron density on the furan ring and enhancing its reactivity towards electrophiles. Conversely, additional electron-withdrawing groups on the pyrimidine ring will exacerbate its electron-deficient character, leading to a more pronounced deactivation of the furan ring.

The stability of the compound is also influenced by the pyrimidine moiety. The electron-deficient nature of the pyrimidine ring can make the entire molecule more susceptible to nucleophilic attack, particularly on the pyrimidine ring itself. The presence of the furan ring, however, can influence the regioselectivity of such attacks.

Steric and Electronic Effects Governing Chemical Transformations and Selectivity

Both steric and electronic effects play a crucial role in governing the chemical transformations and selectivity observed in this compound and its analogs.

Steric Effects: The spatial arrangement of atoms and groups within the molecule can hinder or facilitate chemical reactions. The ethyl ester group at the 2-position of the furan ring, for instance, can sterically hinder the approach of reagents to the adjacent C3 position. Similarly, the size of substituents on the pyrimidine ring can influence the preferred conformation of the molecule, potentially affecting the accessibility of reactive sites on both rings. In reactions involving the formation of transition states, steric hindrance can raise the activation energy, thereby favoring reaction pathways with less crowded intermediates.

The combination of these steric and electronic effects dictates the regioselectivity and stereoselectivity of chemical transformations. For example, in reactions where multiple products are possible, the observed product distribution is often a direct consequence of the subtle balance between these competing influences.

Heteroatom Effects on Aromaticity and Stability within the Furan-Pyrimidine System

The presence and nature of heteroatoms are fundamental to the aromaticity and stability of the furan-pyrimidine system. researchgate.net Aromaticity is a key factor contributing to the stability of cyclic, planar molecules with a continuous system of p-orbitals containing 4n+2 π-electrons.

Furan Ring: The oxygen atom in the furan ring contributes a lone pair of electrons to the π-system, enabling it to achieve a Hückel's aromatic sextet. ucalgary.ca However, the high electronegativity of oxygen holds these electrons relatively tightly, resulting in furan having a lower resonance energy and being less aromatic compared to thiophene (B33073) and pyrrole. youtube.comslideshare.net This reduced aromaticity makes furan more reactive and susceptible to reactions that can disrupt the aromatic system, such as Diels-Alder reactions. chemicalforums.com

Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are sp2 hybridized and participate in the aromatic system. ucalgary.ca However, unlike the oxygen in furan, the nitrogen atoms in pyrimidine are more electronegative than carbon and act as electron sinks, leading to a significant decrease in the π-electron density of the ring. This makes the pyrimidine ring less susceptible to electrophilic attack but more prone to nucleophilic substitution. The introduction of nitrogen atoms into an aromatic ring generally leads to a decrease in aromaticity compared to benzene. researchgate.netnih.gov

Advanced Research Directions and Future Perspectives for Ethyl 5 5 Pyrimidyl 2 Furoate

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The development of efficient and novel synthetic pathways is crucial for accessing derivatives of ethyl 5-(5-pyrimidyl)-2-furoate and expanding its chemical space. Future research will likely focus on moving beyond traditional methods to more sophisticated and sustainable approaches.

One promising avenue is the use of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste. For instance, a potential route could involve the condensation of a pyrimidine-containing building block, a component for the furan (B31954) ring, and an ethyl ester moiety in a single synthetic operation.

Another key area of exploration is the development and application of novel catalytic systems . Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, are powerful tools for forming the crucial carbon-carbon bond between the furan and pyrimidine (B1678525) rings. researchgate.netacs.orgsigmaaldrich.comyoutube.com Future research could focus on developing more active and robust palladium catalysts with tailored ligands to improve reaction yields and functional group tolerance. researchgate.netsigmaaldrich.com Beyond palladium, the use of more abundant and less expensive transition metals like nickel and copper as catalysts is an attractive and sustainable alternative. sigmaaldrich.com

Furthermore, the exploration of heterogeneous catalysts offers the potential for easier separation and recycling, contributing to greener synthetic processes. acs.org The table below summarizes some potential unconventional synthetic strategies and catalytic systems.

| Synthetic Strategy | Catalytic System | Potential Advantages |

| One-Pot Multicomponent Reaction | Acid/Base or Metal Catalysis | Increased efficiency, atom economy, reduced waste |

| Suzuki-Miyaura Coupling | Palladium or Nickel with tailored phosphine (B1218219) ligands | High yields, good functional group tolerance |

| Stille Coupling | Palladium catalyst | Mild reaction conditions |

| Hiyama Coupling | Palladium catalyst | Use of organosilicon reagents |

| C-H Activation | Palladium(II) catalyst | Direct functionalization of C-H bonds nih.gov |

Application of Machine Learning and Artificial Intelligence in Furan-Pyrimidine Chemistry Research

The following table highlights key areas where AI and ML can be applied in furan-pyrimidine chemistry research.

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks | Accelerated identification of lead compounds with desired biological activity and safety profiles. numberanalytics.comacs.orgnih.gov |

| Synthesis Planning | Retrosynthesis prediction algorithms | Design of efficient and cost-effective synthetic routes to novel derivatives. drugtargetreview.com |

| Reaction Optimization | Predictive models for reaction yield and conditions | Optimization of reaction parameters to maximize product yield and minimize byproducts. researchgate.net |

| De Novo Design | Generative models (e.g., GANs, VAEs) | Discovery of novel furan-pyrimidine derivatives with improved therapeutic properties. |

Investigation of Unexplored Chemical Transformations and Derivatizations of the Core Structure

The core structure of this compound offers multiple sites for chemical modification, opening up a vast landscape of potential new derivatives with unique properties. Future research will likely focus on exploring novel chemical transformations and derivatizations of this scaffold.

The furan ring is susceptible to various transformations. For instance, electrophilic substitution reactions could be employed to introduce a range of functional groups at different positions on the furan ring. Additionally, the furan ring can undergo oxidation to form reactive intermediates like enediones, which can then be trapped with various nucleophiles to generate new heterocyclic systems. nih.gov The ester group at the 2-position of the furan can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other functional groups. researchgate.net

The pyrimidine ring also presents opportunities for derivatization. For example, nucleophilic aromatic substitution on the pyrimidine ring could be used to introduce new substituents. Furthermore, the nitrogen atoms in the pyrimidine ring can be functionalized, for instance, through N-oxidation.

The following table outlines some potential unexplored chemical transformations and derivatizations.

| Transformation/Derivatization | Reagents and Conditions | Potential New Structures |

| Electrophilic substitution on the furan ring | Nitrating agents, halogenating agents, etc. | Introduction of nitro, halogen, and other functional groups. |

| Oxidation of the furan ring | Oxidizing agents followed by nucleophilic trapping | Formation of novel heterocyclic systems. nih.gov |

| Modification of the ester group | Hydrolysis followed by amide coupling or esterification | A diverse library of amides and esters. researchgate.net |

| Nucleophilic aromatic substitution on the pyrimidine ring | Nucleophiles such as amines, alkoxides, etc. | Introduction of new substituents on the pyrimidine ring. |

| N-oxidation of the pyrimidine ring | Oxidizing agents like m-CPBA | Formation of pyrimidine N-oxides with altered electronic properties. |

Development of Novel Analytical and Spectroscopic Techniques for the Characterization of Complex Furoate-Pyrimidine Conjugates

As the complexity of synthesized furan-pyrimidine conjugates increases, the development of advanced analytical and spectroscopic techniques for their unequivocal characterization becomes paramount.

Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is a powerful tool for the structural elucidation of complex molecules and their metabolites. nih.govyoutube.comnih.govresearchgate.netresearchgate.net Future developments could focus on creating specific MS/MS fragmentation libraries for furan-pyrimidine derivatives to facilitate their rapid identification in complex mixtures. On-line hydrogen/deuterium (H/D) exchange mass spectrometry can provide valuable information about the number of exchangeable protons in a molecule, aiding in structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for detailed structural analysis. Advanced 2D-NMR techniques, such as HMBC and HSQC, can provide detailed information on the connectivity of atoms within the molecule. The use of computational methods, such as Density Functional Theory (DFT), can aid in the prediction and interpretation of NMR spectra for complex furan-pyrimidine conjugates. mdpi.com

The development of novel spectroscopic probes based on the furan-pyrimidine scaffold could also be an exciting area of research. For example, the inherent fluorescence of some pyrimidine derivatives could be harnessed to develop fluorescent probes for various applications. researchgate.net

The table below summarizes some advanced analytical and spectroscopic techniques and their potential applications.

| Analytical Technique | Application | Potential Insights |

| LC-MS/MS | Structural elucidation of novel derivatives and their metabolites | Detailed fragmentation patterns for unambiguous identification. nih.govyoutube.comnih.gov |

| On-line H/D Exchange MS | Determination of exchangeable protons | Confirmation of functional groups and structural features. nih.gov |

| Advanced 2D-NMR (HMBC, HSQC) | Detailed structural analysis | Unambiguous assignment of proton and carbon signals. mdpi.com |

| DFT-assisted NMR analysis | Prediction and interpretation of NMR spectra | Aiding in the structural elucidation of complex molecules. mdpi.com |

| Fluorescence Spectroscopy | Development of fluorescent probes | Probing biological processes or for use in materials science. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-(5-pyrimidyl)-2-furoate, and how can purity be optimized?

- Methodology : Adapt the Mndzhoian method for ethyl 2-furoate derivatives by substituting the chloroethyl group with a 5-pyrimidyl moiety. Use anhydrous ZnCl₂ as a catalyst in chlorinated solvents (e.g., chloroform) under controlled temperatures (0–5°C). Post-reaction, isolate the product via vacuum distillation (117–121°C at 3 mmHg) and purify using column chromatography with a hexane/ethyl acetate gradient. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Data : Optimal reaction time: 3–4 hours. Yield ranges: 60–75% after purification.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Confirm substitution patterns using ¹H and ¹³C NMR. Pyrimidyl protons typically resonate at δ 8.5–9.0 ppm (¹H), and furan carbonyl carbons appear at ~160 ppm (¹³C) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Quantify purity (>98%) using a reverse-phase column (UV detection at 254 nm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing the pyrimidyl group to the furan core?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for improved regioselectivity.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents.

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) while maintaining yields .

- Data Contradiction : Lower yields in polar solvents (e.g., DMF: 40–50%) vs. chloroform (70%) suggest solvent polarity impacts nucleophilic substitution efficiency.

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidyl-furan derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on pyrimidine) using in vitro assays (e.g., kinase inhibition).

- Batch Consistency : Ensure compound purity via LC-MS and control for residual solvents (e.g., chloroform) that may interfere with assays .

- Example : Variability in IC₅₀ values may arise from impurities >2%; re-test after repurification.

Q. What role does this compound play in designing biodegradable surfactants or polymers?

- Methodology :

- Ester Hydrolysis Studies : Evaluate under alkaline conditions (pH 10–12) to assess biodegradability. Use ¹H NMR to track furan ring opening and pyrimidine stability.

- Surface Tension Measurements : Compare with commercial surfactants (e.g., SDS) using a tensiometer. Bio-based furan derivatives often reduce surface tension to 30–35 mN/m .

Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict bond dissociation energies (BDEs). Focus on the ester linkage (C–O BDE ~80 kcal/mol) and pyrimidine ring stability.

- Thermogravimetric Analysis (TGA) : Validate predictions by measuring decomposition temperatures (>200°C for stable derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.